molecular formula C7H5BrN4S B13872787 3-(3-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179359-71-7

3-(3-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13872787
CAS No.: 1179359-71-7
M. Wt: 257.11 g/mol
InChI Key: NEVLVFVXHGVMCT-UHFFFAOYSA-N
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Description

3-(3-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a bromopyridine moiety and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-bromopyridine-2-amine with thiocarbonyl compounds under specific conditions. One common method involves the use of thiocarbonyl diimidazole as a reagent, which facilitates the formation of the thiadiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

3-(3-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the thiadiazole ring can form hydrogen bonds or coordinate with metal ions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the bromopyridine and thiadiazole moieties, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.

Properties

CAS No.

1179359-71-7

Molecular Formula

C7H5BrN4S

Molecular Weight

257.11 g/mol

IUPAC Name

3-(3-bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5BrN4S/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)

InChI Key

NEVLVFVXHGVMCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NSC(=N2)N)Br

Origin of Product

United States

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